

Argipressin's Interaction with Oxytocin Receptors: A Comparative Guide

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Compound of Interest

Compound Name: Argipressin acetate

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This guide provides an objective comparison of the cross-reactivity of Argipressin (Arginine Vasopressin, AVP) with oxytocin receptors (OTR). The following sections detail the binding affinity and functional activity of Argipressin at the OTR, supported by experimental data, and outline the methodologies used in these key experiments.

Executive Summary

Argipressin, the primary endogenous ligand for vasopressin receptors, exhibits significant cross-reactivity with the oxytocin receptor. This interaction is characterized by a binding affinity that is only slightly lower than that of oxytocin itself. Functionally, Argipressin acts as a full agonist at the oxytocin receptor, capable of eliciting a maximal response comparable to that of oxytocin. This guide synthesizes key experimental findings to provide a comprehensive overview of this pharmacological interaction, which is of critical importance in the development of selective ligands for both the vasopressin and oxytocin systems.

Data Presentation: Binding Affinity and Functional Activity

The following tables summarize the quantitative data from radioligand binding assays and functional assays, comparing the performance of Argipressin and Oxytocin at their respective and cross-reactive receptors.

Table 1: Comparative Binding Affinities (Ki) of Argipressin and Oxytocin

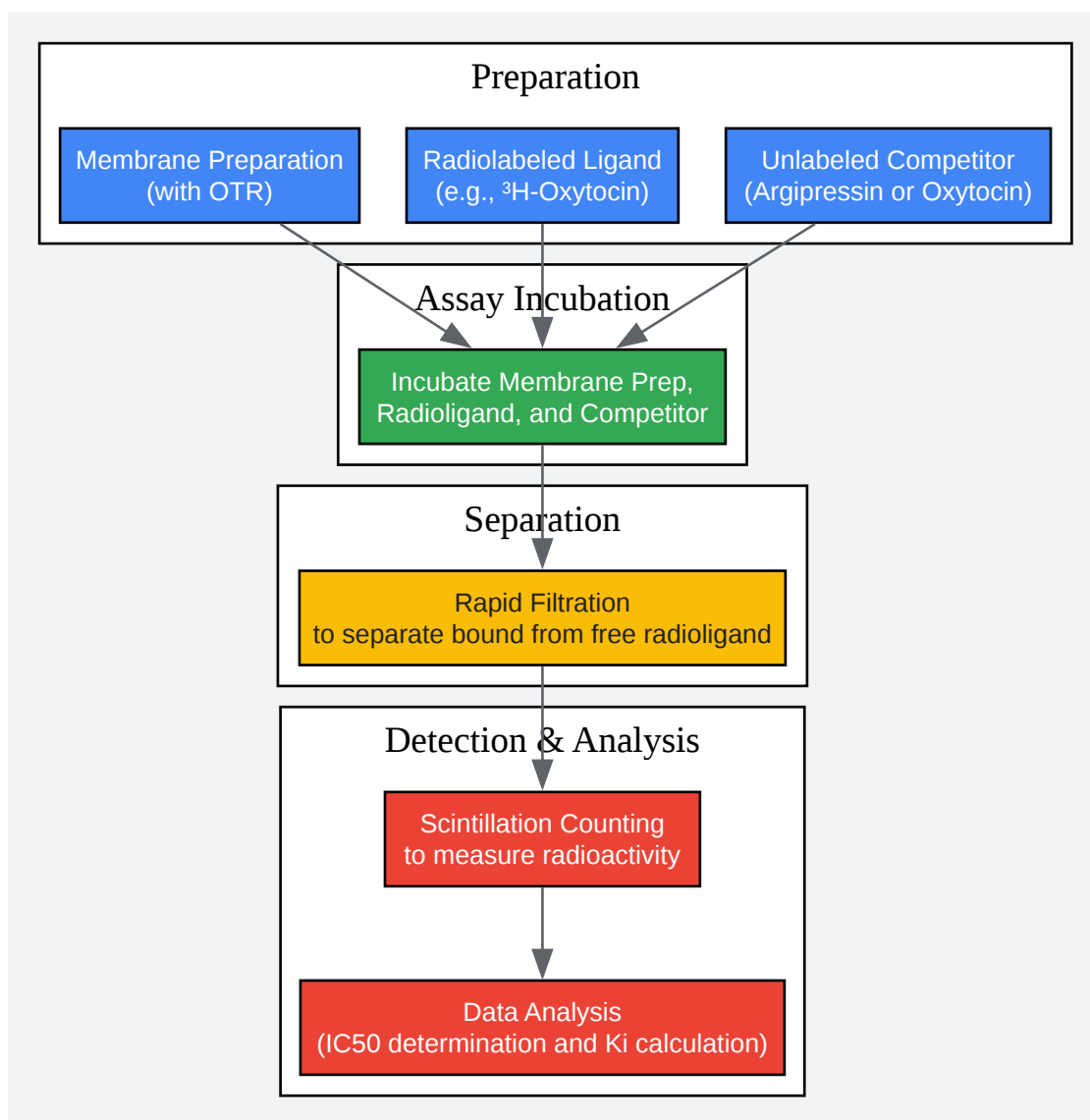
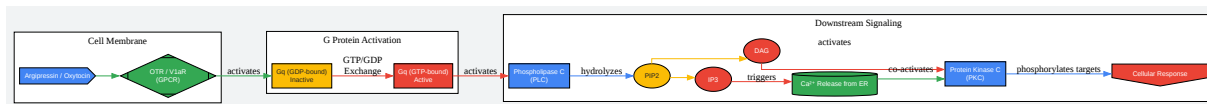
Ligand	Receptor	Species	Ki (nM)	Reference
Argipressin (AVP)	Oxytocin Receptor (OTR)	Hamster	36.1	[1] [2] [3] [4]
Oxytocin Receptor (OTR)	Mouse	0.87	[5]	
Vasopressin V1a Receptor (V1aR)	Hamster	4.70	[1] [2] [3] [4]	
Oxytocin (OT)	Oxytocin Receptor (OTR)	Hamster	4.28	[1] [2] [3] [4]
Oxytocin Receptor (OTR)	Mouse	0.83	[5]	
Vasopressin V1a Receptor (V1aR)	Hamster	495.2	[1] [2] [3] [4]	

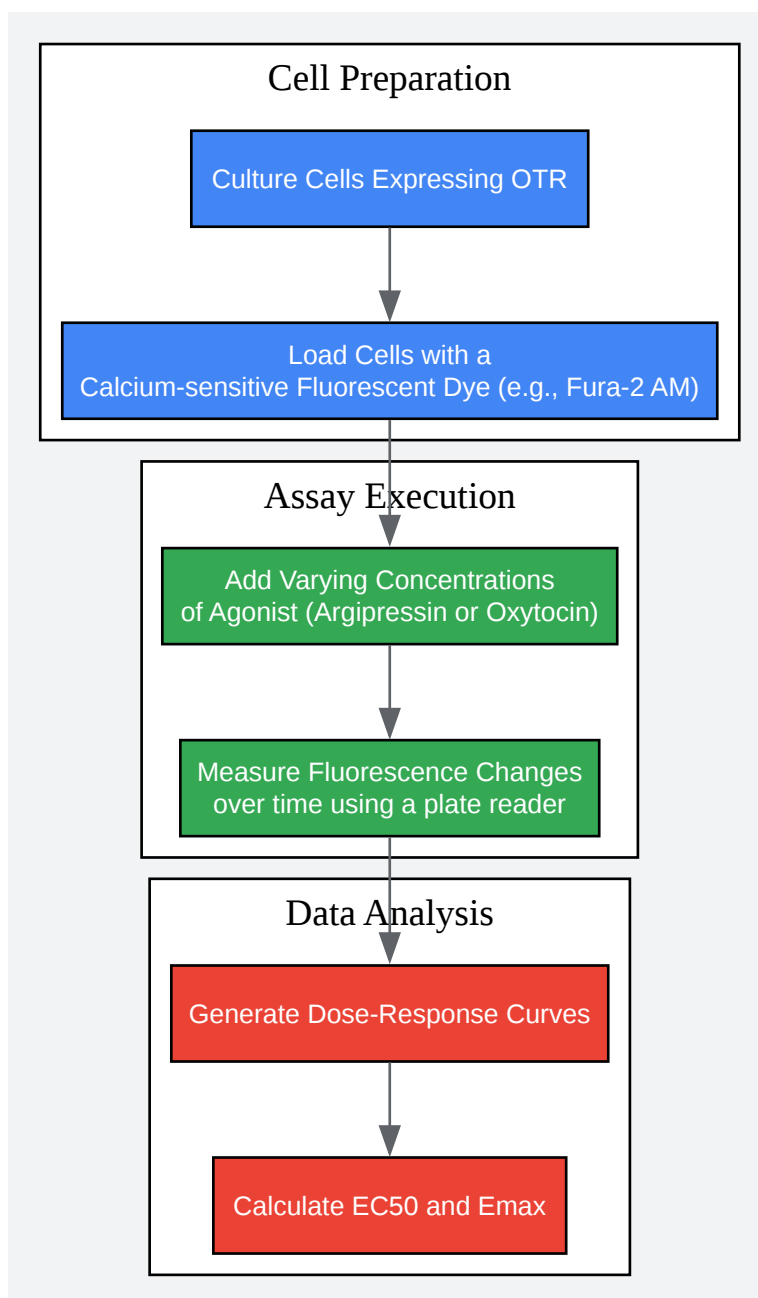
Table 2: Comparative Functional Potency (EC50/ED50) and Efficacy (Emax) of Argipressin and Oxytocin at the Oxytocin Receptor

Ligand	Assay Type	Cell Line/Tissue	Species	EC50/ED50 (nM)	E _{max}	Reference
Argipressin (AVP)	Inositol Phosphate Accumulation	HEK293 cells expressing mOTR	Mouse	47.9	No significant difference compared to OT	[5]
Calcium Mobilization	Human Glomerular Epithelial Cells	Human	100	Not Reported	[1]	
Oxytocin (OT)	Inositol Phosphate Accumulation	HEK293 cells expressing mOTR	Mouse	4.45	-	[5]
Calcium Mobilization	Human Glomerular Epithelial Cells	Human	30	Not Reported	[1]	

Signaling Pathways

Both the Oxytocin Receptor (OTR) and the Vasopressin V1a Receptor (V1aR) are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Upon agonist binding, a conformational change in the receptor activates the associated G protein, leading to the activation of Phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The rise in intracellular Ca²⁺ and the presence of DAG together activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the cellular response.





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